Cas no 197965-28-9 (2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexacchromen-6-one)

2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexacchromen-6-one structure
197965-28-9 structure
Product Name:2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexacchromen-6-one
CAS No:197965-28-9
MF:C13H12O4
MW:232.231984138489
MDL:MFCD00488338
CID:3109642
PubChem ID:5453495
Update Time:2025-07-14

2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexacchromen-6-one Chemical and Physical Properties

Names and Identifiers

    • 2,3-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]-chromen-6-one
    • 7 8 9 10-TETRAHYDRO-2 3 DIHYDROXY-6H-DIB
    • 7,8,9,10-TETRAHYDRO-2,3,DIHYDROXY-*6H-DIBENZO(B,D)P
    • 2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one
    • 2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexacchromen-6-one
    • MDL: MFCD00488338
    • Inchi: 1S/C13H12O4/c14-10-5-9-7-3-1-2-4-8(7)13(16)17-12(9)6-11(10)15/h5-6,14-15H,1-4H2
    • InChI Key: BYWQENRDUAFAAH-UHFFFAOYSA-N
    • SMILES: O1C(C2CCCCC=2C2C=C(C(=CC1=2)O)O)=O

2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexacchromen-6-one Pricemore >>

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2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexacchromen-6-one Related Literature

Additional information on 2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexacchromen-6-one

Introduction to 2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexacchromen-6-one (CAS No. 197965-28-9)

2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexacchromen-6-one, with the CAS number 197965-28-9, is a unique and intriguing compound that has garnered significant attention in the fields of organic chemistry and medicinal research. This compound belongs to the class of cyclohexacchromenes and is characterized by its complex molecular structure and potential biological activities. The study of this compound has led to numerous advancements in understanding its properties and applications.

The chemical structure of 2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexacchromen-6-one is particularly noteworthy. It features a cyclohexene ring fused with a chromene moiety, along with two hydroxyl groups at positions 2 and 3. This arrangement contributes to its stability and reactivity in various chemical reactions. The presence of multiple functional groups makes it a versatile molecule for synthetic transformations and derivatization.

Recent research has focused on the biological activities of 2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexacchromen-6-one. Studies have shown that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. The antioxidant activity of 2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexacchromen-6-one has been attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation.

In addition to its antioxidant properties, 2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexacchromen-6-one has also been investigated for its potential anti-inflammatory effects. Inflammation is a complex biological response involving immune cells and various signaling molecules. Chronic inflammation can lead to tissue damage and contribute to the development of chronic diseases. Research has demonstrated that 2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexacchromen-6-one can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

The potential therapeutic applications of 2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexacchromen-6-one have been explored in preclinical studies. For instance, it has shown promise in treating neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). In AD models, this compound has been found to reduce amyloid-beta (Aβ) aggregation and improve cognitive function. Similarly, in PD models, it has demonstrated neuroprotective effects by reducing oxidative stress and preventing dopaminergic neuron loss.

The pharmacokinetic properties of 2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexacchromen-6-one are also an important area of study. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preliminary studies suggest that it has good oral bioavailability and a favorable safety profile. However, further research is needed to fully elucidate its pharmacokinetic behavior in different species.

Synthetic methods for the preparation of 2,3-dihydroxy-6H,7F,H8,H9,H10-Hcyclohexacchromen-6-one have been developed over the years. These methods typically involve multi-step processes that include ring formation reactions and functional group manipulations. One common approach involves the condensation of a suitable chromene derivative with a cyclohexene precursor followed by selective hydroxylation steps. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound.

The structural analogs of 2,3-dihydroxy-6,7,8,9,10-Hcyclohexacchromen-6-one have also been synthesized and studied for their biological activities. These analogs often exhibit similar or enhanced properties compared to the parent compound. For example, modifications at the hydroxyl groups or the chromene ring can lead to compounds with improved solubility or increased potency against specific targets.

In conclusion, 2,3-dihydroxy-6,7,8,9,10-Hcyclohexacchromen-6-one (CAS No. 197965-28-9) is a multifunctional compound with significant potential in various fields of research and application. Its unique chemical structure endows it with diverse biological activities such as antioxidant and anti-inflammatory effects. Ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications. As research progresses, 2,3-dihydroxy-6,7,8,9,10-Hcyclohexacchromen-6-one is poised to play an increasingly important role in drug discovery and development efforts aimed at addressing unmet medical needs.

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